Cas no 1693892-65-7 (N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide)

N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide is a specialized organic compound featuring a piperidine backbone substituted with methyl groups at the 1 and 4 positions, further functionalized with a prop-2-enamide moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the acrylamide group enables participation in polymerization or Michael addition reactions, while the dimethylpiperidine scaffold contributes to steric and electronic modulation. Its well-defined molecular architecture ensures consistent performance in targeted applications, such as drug discovery or material science. The compound’s stability and synthetic versatility make it a practical choice for researchers requiring precise functionalization in complex molecular frameworks.
N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide structure
1693892-65-7 structure
Product Name:N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide
CAS No:1693892-65-7
MF:C11H20N2O
MW:196.289302825928
CID:5620105
PubChem ID:107163375
Update Time:2025-05-23

N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-2835412
    • 1693892-65-7
    • N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide
    • 2-Propenamide, N-[(1,4-dimethyl-4-piperidinyl)methyl]-
    • N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide
    • Inchi: 1S/C11H20N2O/c1-4-10(14)12-9-11(2)5-7-13(3)8-6-11/h4H,1,5-9H2,2-3H3,(H,12,14)
    • InChI Key: SRVJPEPOIIISAA-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NCC1(C)CCN(C)CC1

Computed Properties

  • Exact Mass: 196.157563266g/mol
  • Monoisotopic Mass: 196.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 0.945±0.06 g/cm3(Predicted)
  • Boiling Point: 328.8±24.0 °C(Predicted)
  • pka: 14.81±0.46(Predicted)

N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide Pricemore >>

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Additional information on N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide

Comprehensive Guide to N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide (CAS 1693892-65-7): Properties, Applications, and Research Insights

In the evolving landscape of specialty chemicals, N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide (CAS 1693892-65-7) has emerged as a compound of significant interest across pharmaceutical and material science research. This piperidine-derived acrylamide derivative combines unique structural features with versatile reactivity, making it valuable for drug discovery and polymer applications. With molecular formula C12H22N2O and molecular weight 210.32 g/mol, this compound bridges the gap between small-molecule therapeutics and advanced material design.

The 1,4-dimethylpiperidine core in N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide contributes to its distinctive physicochemical properties. The tertiary amine functionality (pKa ~8.5) enables pH-dependent solubility, while the acrylamide group provides Michael acceptor reactivity for conjugation chemistry. Recent studies highlight its potential as a building block for kinase inhibitors, with the dimethylpiperidine moiety serving as a privileged scaffold in medicinal chemistry. Researchers particularly value its balanced lipophilicity (calculated LogP ~1.2) and conformational flexibility for drug design.

Current applications of CAS 1693892-65-7 span multiple domains. In pharmaceutical R&D, it serves as: (1) a versatile intermediate for CNS-targeting compounds due to blood-brain barrier permeability predictions; (2) a monomer for stimuli-responsive hydrogels in drug delivery systems; and (3) a precursor for photo-crosslinkable biomaterials. The compound's N-substituted acrylamide structure makes it particularly valuable for developing temperature-sensitive polymers, addressing growing demand in smart material applications.

Market analysis reveals increasing interest in N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide derivatives, driven by trends in personalized medicine and controlled release technologies. Patent filings have grown 35% year-over-year (2021-2023), primarily covering its use in: (1) sustained-release formulations; (2) neurological disorder treatments; and (3) biodegradable polymer networks. The global market for piperidine-based intermediates is projected to reach $780 million by 2026, with acrylamide-modified piperidines representing the fastest-growing segment at 12% CAGR.

From a synthetic chemistry perspective, 1693892-65-7 offers several advantages. The dimethylpiperidine scaffold enhances metabolic stability compared to simpler amines, while the acrylamide group enables efficient conjugation under mild conditions (typically 20-40°C in aqueous/organic mixed solvents). Recent methodological advances allow gram-scale production with >95% purity through optimized reductive amination protocols followed by acryloylation. These developments address common questions about scalability and cost-effectiveness in research applications.

Safety and handling of N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide require standard laboratory precautions. While not classified as highly hazardous, proper PPE (gloves, goggles) is recommended due to potential skin/eye irritation. The compound shows good stability at room temperature when stored under inert atmosphere (argon or nitrogen), with typical shelf life exceeding 24 months at -20°C. These practical considerations make it accessible for both academic and industrial researchers exploring piperidine-acrylamide hybrids.

Emerging research directions for CAS 1693892-65-7 include: (1) development of dual-functional monomers for 3D printing bioinks; (2) exploration as a covalent inhibitor scaffold for undruggable targets; and (3) incorporation into conductive polymers for flexible electronics. These applications leverage the compound's unique combination of hydrogen bonding capacity (from amide) and radical reactivity (from alkene), answering growing market needs in biotechnology and advanced materials.

Quality control protocols for N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide typically involve HPLC-UV analysis (retention time ~6.2 min on C18 column with 30% acetonitrile/water), with identity confirmed by LC-MS (m/z 211.17 for [M+H]+). Batch-to-batch consistency is crucial for pharmaceutical applications, requiring <98% chemical purity and low heavy metal content (<10 ppm). These specifications address common purchaser concerns about reproducibility in research applications.

The environmental profile of 1693892-65-7 shows favorable biodegradability (60% degradation in 28 days per OECD 301D), with low bioaccumulation potential (BCF <100). These characteristics align with green chemistry initiatives, making it preferable to persistent alternatives in polymer chemistry. Life cycle assessments suggest its production generates 40% less carbon footprint compared to similar brominated compounds, responding to sustainability-focused research trends.

For researchers sourcing N-(1,4-dimethylpiperidin-4-yl)methylprop-2-enamide, key considerations include: (1) supplier reliability in providing analytical certificates; (2) customization options (e.g., isotopic labeling); and (3) technical support for application development. The compound is typically available in research quantities (100mg-10g) with lead times of 2-4 weeks from specialty chemical providers. These practical aspects help scientists efficiently incorporate this building block into their projects.

Looking ahead, CAS 1693892-65-7 is poised to play expanding roles in cutting-edge research. Its structural features address multiple contemporary challenges: (1) the need for brain-penetrant drug candidates in neurological research; (2) demand for biocompatible crosslinkers in tissue engineering; and (3) search for novel monomers in sustainable polymer chemistry. As these fields continue advancing, this versatile compound will likely see broadening applications across the chemical sciences.

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